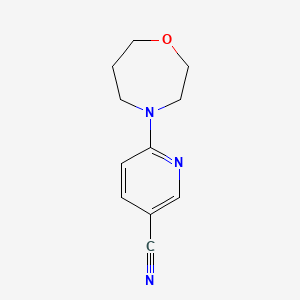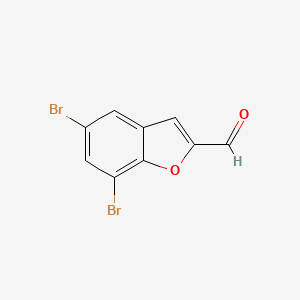![molecular formula C13H12ClN3O B2682179 N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide CAS No. 2305452-32-6](/img/structure/B2682179.png)
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a small molecule that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor, which is involved in learning and memory. By blocking the NMDA receptor, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can prevent the influx of calcium ions into the cell, which can lead to cell death. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of the NMDA receptor, the induction of apoptosis in cancer cells, and the modulation of the immune response. In addition, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its small size, which allows it to penetrate the blood-brain barrier and reach the central nervous system. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is also relatively easy to synthesize and has a high purity. However, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, including its potential applications in the treatment of neurological disorders, cancer, and autoimmune diseases. In addition, further research is needed to understand the mechanism of action of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide and its effects on different cell types. Finally, the development of new methods for synthesizing N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide and improving its solubility and stability will be important for its continued use in scientific research.
Conclusion
In conclusion, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, or N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand the potential of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide in various fields and to develop new methods for synthesizing and administering the compound.
Synthesis Methods
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can be synthesized through various methods, including the reaction of 3-chloroacetophenone with methylhydrazine to form 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carbohydrazide. The resulting compound is then reacted with acetic anhydride to form N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide. Another method involves the reaction of 3-chloroacetophenone with hydrazine hydrate to form 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide, which is then reacted with acetic anhydride to form N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide.
Scientific Research Applications
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been studied for its potential in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. In immunology, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to modulate the immune response and has been studied for its potential in treating autoimmune diseases.
properties
IUPAC Name |
N-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-3-13(18)16-12-8-15-17(9(12)2)11-6-4-5-10(14)7-11/h3-8H,1H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOBLDVUGKVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

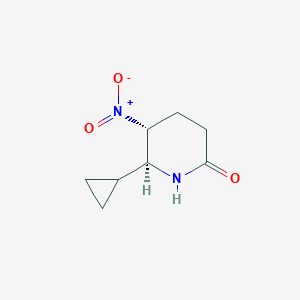
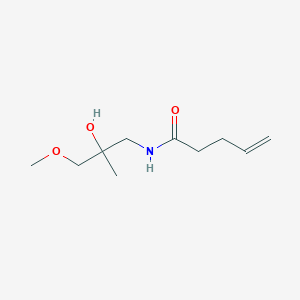

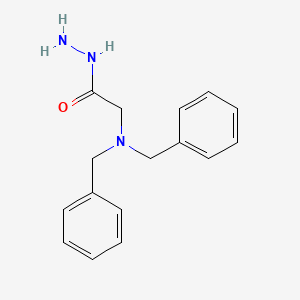
![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)


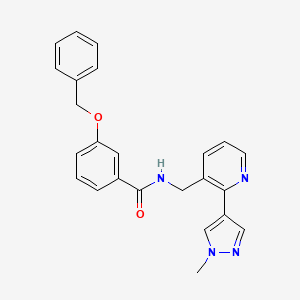
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2682113.png)
